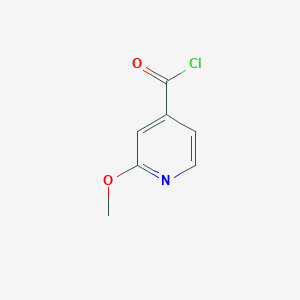

2-methoxyisonicotinoyl chloride

Vue d'ensemble

Description

2-methoxyisonicotinoyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-methoxyisonicotinoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds as follows:

C6H4NOCH3+SOCl2→C7H6ClNO2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 2-methoxypyridine-4-carbonyl chloride may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxyisonicotinoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-methoxypyridine-4-carboxylic acid.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: This reaction can be carried out under acidic or basic conditions, often using water or aqueous solutions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products

Substitution Reactions: Products depend on the nucleophile used, such as amides, esters, or thioesters.

Hydrolysis: The major product is 2-methoxypyridine-4-carboxylic acid.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

2-methoxyisonicotinoyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-methoxypyridine-4-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives. The molecular targets and pathways depend on the specific reactions and applications. For example, in drug development, it may interact with biological targets to exert therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-methoxypyridine: Similar in structure but with a chlorine atom instead of a carbonyl chloride group.

2-Methoxypyridine-4-carboxylic acid: The hydrolyzed form of 2-methoxypyridine-4-carbonyl chloride.

4-Methoxypyridine-2-carbonyl chloride: An isomer with the carbonyl chloride group at a different position.

Uniqueness

2-methoxyisonicotinoyl chloride is unique due to its specific reactivity and the position of functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility in scientific research and industrial applications.

Activité Biologique

2-Methoxyisonicotinoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative with a methoxy group attached to the aromatic ring. This structural modification may influence its reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors associated with inflammatory and apoptotic pathways. Research indicates that compounds similar to this compound can inhibit key enzymes such as caspases, leading to reduced inflammation and apoptosis in cellular models .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in different studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| COLO 205 | 0.34 | High sensitivity |

| HCT-116 | 0.54 | Moderate sensitivity |

| HCC-2998 | 0.73 | Moderate sensitivity |

| LOX IMVI (Melanoma) | 0.99 | Significant growth inhibition |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Antitubercular Activity

In addition to its anticancer effects, this compound has demonstrated activity against Mycobacterium tuberculosis. Studies have indicated that derivatives of this compound can inhibit bacterial growth at concentrations below 10 μM, suggesting potential use in tuberculosis treatment .

Case Studies

- Cytotoxicity in Cancer Models : A study involving various cancer cell lines revealed that this compound exhibited a lethal effect on both colon and melanoma cells, with IC50 values indicating potent cytotoxicity. The study emphasized the need for further optimization to enhance selectivity against cancer cells while minimizing toxicity to healthy cells .

- Antituberculosis Efficacy : In a separate investigation, derivatives of this compound were tested against Mycobacterium tuberculosis strains. The results showed effective inhibition at low concentrations, marking it as a potential lead compound for developing new antitubercular drugs .

In Vitro Studies

In vitro studies have established that this compound can significantly suppress pro-inflammatory cytokines such as IL-1β and IL-18 by inhibiting caspase-1 activity. This suggests that the compound may play a role in modulating inflammatory responses, which is crucial in conditions like neurodegenerative diseases.

In Vivo Studies

Animal model studies have shown that treatment with this compound can restore blood flow in models of vascular cognitive impairment, indicating its potential neuroprotective effects.

Propriétés

IUPAC Name |

2-methoxypyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSYURGNSEPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598368 | |

| Record name | 2-Methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193538-79-3 | |

| Record name | 2-Methoxypyridine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.